Enantioselective Synthesis of L-Alpha-methylphenylalanine: A Technical Guide
Enantioselective Synthesis of L-Alpha-methylphenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
L-alpha-methylphenylalanine, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its incorporation into peptide structures can enhance metabolic stability and induce specific conformational constraints. The stereochemistry at the quaternary α-carbon atom is critical for its biological activity, making enantioselective synthesis a key challenge and an area of significant research interest. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of the L-enantiomer of alpha-methylphenylalanine, focusing on practical experimental protocols and comparative data.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are powerful tools for stereocontrol in the synthesis of chiral molecules. By temporarily incorporating a chiral moiety, diastereomeric intermediates are formed, allowing for the selective formation of one enantiomer. Two prominent methods for the synthesis of L-alpha-methylphenylalanine utilizing chiral auxiliaries are the Schöllkopf bis-lactim ether method and the Myers asymmetric alkylation.
Schöllkopf Bis-Lactim Ether Method
The Schöllkopf method relies on the diastereoselective alkylation of a chiral bis-lactim ether derived from L-valine and glycine. The bulky isopropyl group of the valine auxiliary effectively shields one face of the glycine-derived enolate, directing the incoming electrophile to the opposite face.
Workflow for the Schöllkopf Method:
Figure 1: General workflow for the Schöllkopf synthesis of L-alpha-methylphenylalanine.
Experimental Protocol: Synthesis of (S)-alpha-Methylphenylalanine Methyl Ester
This protocol is adapted from the general procedure for the synthesis of (R)-α-methyl-α-amino acids using L-valine as the chiral auxiliary; to obtain the (S)-enantiomer (L-form), the corresponding (R)-valine-derived bis-lactim ether would be used. The following is a representative procedure.
Step 1: Preparation of the (S)-Bis-lactim Ether of cyclo(L-Val-Gly) The synthesis begins with the cyclization of L-valine and glycine to form the corresponding 2,5-diketopiperazine, followed by O-methylation with a reagent like trimethyloxonium tetrafluoroborate (Meerwein's salt) to yield the (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine.
Step 2: Diastereoselective Alkylation
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A solution of the (S)-bis-lactim ether (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
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A solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise, and the mixture is stirred for 15 minutes to form the lithium enolate.
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A pre-cooled solution of benzyl bromide (1.1 equivalents) in anhydrous THF is added to the enolate solution.
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The reaction mixture is stirred at -78 °C for 8-24 hours.
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The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature.
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The product is extracted with diethyl ether, and the combined organic layers are dried over magnesium sulfate and concentrated in vacuo. The crude product is purified by bulb-to-bulb distillation.
Step 3: Hydrolysis and Product Isolation
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The alkylated bis-lactim ether (1.0 equivalent) is suspended in 0.25 N hydrochloric acid and stirred at room temperature for 3 days.
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The aqueous solution is washed with diethyl ether to remove any unreacted starting material.
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The aqueous layer is then basified to pH 8-10 with concentrated aqueous ammonia.
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The L-alpha-methylphenylalanine methyl ester and the L-valine methyl ester are extracted with diethyl ether.
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The combined ether extracts are dried over magnesium sulfate and the solvent is removed. The two amino acid esters can be separated by distillation or chromatography.
Quantitative Data for Schöllkopf Method
| Step | Product | Yield (%) | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |
| Alkylation | Alkylated Bis-lactim Ether | 80-90 | >95% d.e. |
| Hydrolysis | (S)-alpha-Methylphenylalanine Methyl Ester | High | >95% e.e.[1] |
Myers Asymmetric Alkylation
The Myers asymmetric alkylation utilizes pseudoephedrine as a chiral auxiliary. The pseudoephedrine is first converted to an amide with propanoic acid. Deprotonation of this amide followed by alkylation with benzyl bromide proceeds with high diastereoselectivity. Subsequent hydrolysis removes the chiral auxiliary, yielding the desired L-alpha-methylphenylalanine.
Workflow for Myers Asymmetric Alkylation:
Figure 2: General workflow for the Myers asymmetric alkylation.
Experimental Protocol: Synthesis of L-alpha-Methylphenylalanine
Step 1: Preparation of N-Propionyl-(+)-pseudoephedrine Amide
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Dissolve (+)-pseudoephedrine (1.0 equivalent) in dichloromethane (DCM).
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Cool the solution to 0 °C and add pyridine (1.2 equivalents).
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Add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.[2]
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Quench the reaction with 1 M hydrochloric acid and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[2]
Step 2: Asymmetric Alkylation
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Suspend anhydrous lithium chloride (6.0-7.0 equivalents) in anhydrous THF.
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Add diisopropylamine (2.25 equivalents) and cool to -78 °C.
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Add n-butyllithium in hexanes (2.1 equivalents) to form lithium diisopropylamide (LDA).
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To this LDA solution, add a solution of N-propionyl-(+)-pseudoephedrine amide (1.0 equivalent) in anhydrous THF.
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Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[2]
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Add benzyl bromide (1.5-4.0 equivalents) dropwise to the enolate solution at -78 °C.[2]
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After the reaction is complete (monitored by TLC), quench with saturated aqueous ammonium chloride.
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Extract the product with ethyl acetate, dry the organic layer, and concentrate. The crude product can be purified by column chromatography or recrystallization.[2]
Step 3: Hydrolysis and Auxiliary Removal
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Dissolve the alkylated pseudoephedrine amide in a mixture of 1,4-dioxane and 1 M aqueous sulfuric acid.
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Heat the mixture to reflux for 12-24 hours.
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Cool the reaction mixture and make it basic with a sodium hydroxide solution.
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Wash the aqueous layer with diethyl ether to recover the pseudoephedrine auxiliary.
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Acidify the aqueous layer with concentrated hydrochloric acid.
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Extract the L-alpha-methylphenylalanine product with diethyl ether.
Quantitative Data for Myers Asymmetric Alkylation
| Step | Product | Yield (%) | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |
| Alkylation | Alkylated Pseudoephedrine Amide | 80-90 | ≥99% d.e. (after recrystallization)[3] |
| Hydrolysis | L-alpha-methylphenylalanine | High | High (enantiomeric purity is maintained) |
Enzymatic Synthesis
Enzymatic methods offer a green and highly selective alternative to classical chemical synthesis. Phenylalanine ammonia lyases (PALs) are enzymes that catalyze the reversible addition of ammonia to the double bond of cinnamic acid derivatives. By using a suitable α-methyl-substituted cinnamic acid derivative, L-alpha-methylphenylalanine can be synthesized with high enantioselectivity. Whole-cell biotransformation is often employed to avoid the need for enzyme purification and to facilitate cofactor regeneration.
Workflow for Enzymatic Synthesis:
Figure 3: General workflow for the whole-cell enzymatic synthesis of L-alpha-methylphenylalanine.
Experimental Protocol: Whole-Cell Biotransformation
Step 1: Recombinant Strain Cultivation and Cell Harvest
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Inoculate a suitable E. coli strain expressing a phenylalanine ammonia lyase into a rich medium (e.g., TB medium).
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Grow the culture at 37 °C until the optical density at 600 nm (OD600) reaches 0.8-1.0.
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Induce enzyme expression (e.g., with IPTG) and continue cultivation at a lower temperature (e.g., 28 °C) for 20 hours.[4]
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Harvest the cells by centrifugation and wash them twice with distilled water.[4]
Step 2: Whole-Cell Biotransformation
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Resuspend the harvested cells in a buffer solution (e.g., 5 M NH4OH, pH 10) to a desired cell density (e.g., OD600 of 30).[4]
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Add the substrate, alpha-methylcinnamic acid (e.g., 1 g/L), and a surfactant like Triton X-100 (e.g., 1%) to the cell suspension.[4]
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Incubate the reaction mixture at a suitable temperature (e.g., 28 °C) with shaking for a specified period (e.g., 18 hours).[4]
Step 3: Product Isolation and Purification
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Acidify the reaction mixture slowly with an acid (e.g., HCl) to stop the reaction and precipitate proteins.
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Centrifuge the mixture to remove cell debris and precipitated proteins.
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The supernatant containing the L-alpha-methylphenylalanine can be further purified using techniques such as ion-exchange chromatography or crystallization.
Quantitative Data for Enzymatic Synthesis
| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (e.e.) |
| β-Methylcinnamic acid | Engineered PcPAL | High | >99.5%[4] |
Conclusion
The enantioselective synthesis of L-alpha-methylphenylalanine can be achieved through several robust methodologies. The choice of method often depends on the desired scale of synthesis, available resources, and the specific requirements for purity.
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The Schöllkopf method offers high enantioselectivity and is versatile for the synthesis of various α-methyl amino acids, though it involves multiple steps and the use of stoichiometric chiral auxiliaries.
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The Myers asymmetric alkylation using pseudoephedrine is a highly practical and diastereoselective method, often yielding crystalline intermediates that are easily purified to high diastereomeric excess.
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Enzymatic synthesis using phenylalanine ammonia lyases represents a green and highly enantioselective approach, particularly well-suited for large-scale production due to its mild reaction conditions and the potential for whole-cell biocatalysis, which simplifies the process.
For researchers in drug development, the high enantiopurity achievable with these methods is of paramount importance. The detailed protocols and comparative data presented in this guide are intended to facilitate the selection and implementation of the most suitable synthetic strategy for their specific needs.
